

Application Note: 4-Hydroxy-2-methylcyclohexanone in Pharmaceutical Intermediate Synthesis

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Compound of Interest

Compound Name: 4-Hydroxy-2-methylcyclohexanone

Cat. No.: B8184557

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Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Content Focus: Mechanistic insights, stereoselective synthesis, and downstream pharmaceutical applications.

Chemical Profile & Mechanistic Significance

4-Hydroxy-2-methylcyclohexanone (CAS: 102547-89-7) is a highly versatile, bifunctional cyclic ketone utilized extensively as a building block in the synthesis of complex pharmaceutical APIs, cyclitols, and terpenoid scaffolds[1]. With a molecular weight of 128.17 g/mol and an XLogP3 of 0.3, the molecule offers an optimal balance of polarity and organic solubility, making it an ideal substrate for various catalytic transformations[1].

From a mechanistic standpoint, the value of this intermediate lies in its dual functional groups:

- The C1 Carbonyl Group: Acts as an electrophilic center for nucleophilic attack (e.g., Grignard reactions, Wittig olefination) and as a directing group for enolate chemistry.

- The C4 Hydroxyl Group: Provides a handle for stereospecific functionalization, protection strategies, or elimination reactions to form conjugated systems.

Depending on the synthetic route, specific stereoisomers such as (2S,4R)-4-hydroxy-2-methylcyclohexanone are isolated to serve as chiral pool precursors for highly specific biological targets.

Core Applications in Pharmaceutical Synthesis

Stereoselective Synthesis of Carbasugars (Cyclitols)

Carbasugars (where the ring oxygen of a sugar is replaced by a methylene group) are critical pharmacophores in glycosidase inhibitors and antiviral drugs. 4-Hydroxy-2-methylcyclohexanone is a direct precursor in these pathways. Research by O'Doherty and Shan demonstrated that the (2S,4R) stereoisomer can be synthesized via a palladium-catalyzed ring-opening and reduction of (4S,6S)-4-hydroxy-6-methylcyclohex-2-en-1-one[2]. This diastereospecific reduction is crucial because it sets the precise spatial arrangement required for downstream conversion into cyclitols like 5a-carba- α -L-rhamnopyranose[2].

Construction of Terpenoid & Decalone Scaffolds

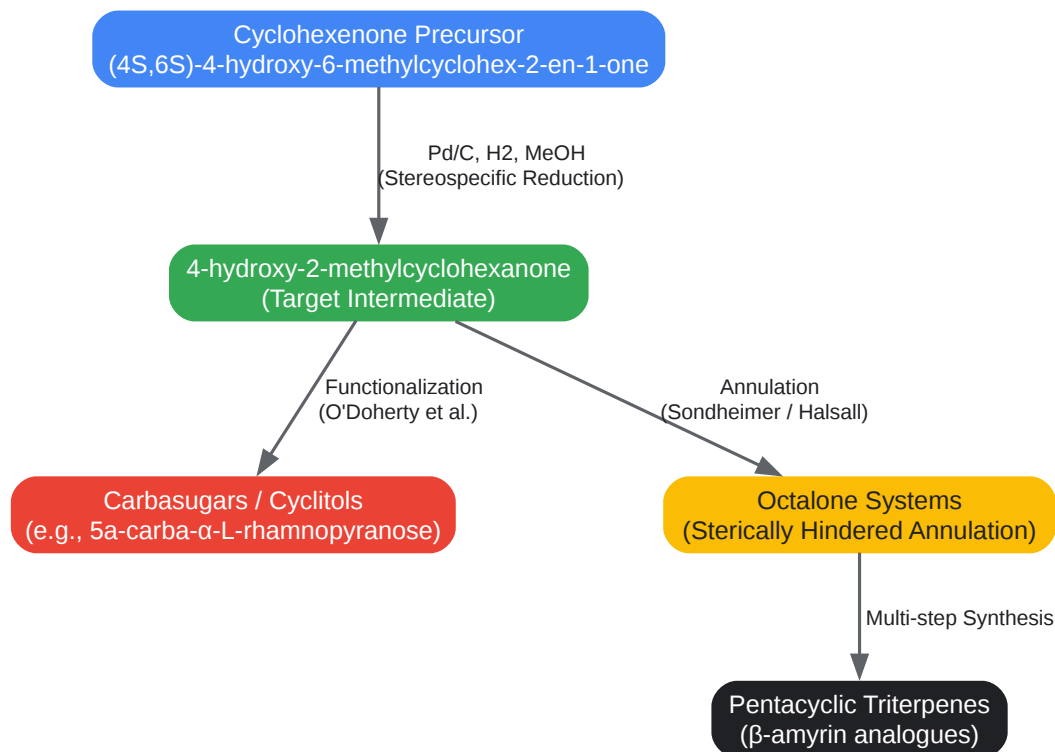
In the realm of natural product synthesis, particularly for pentacyclic triterpenes of the β -amyrin type and onocerin derivatives, 4-hydroxy-2-methylcyclohexanone serves as a foundational A-ring precursor[3].

Mechanistic Insight: Historically, chemists attempted to construct the decalone system (a fused two-ring structure) via a direct Robinson annulation of 4-hydroxy-2-methylcyclohexanone with 4-diethylaminobutan-2-one. However, as noted in seminal studies by Halsall et al., direct condensation of the benzoate or tetrahydropyranyl (THP) ether derivatives yields exceptionally poor results (approx. 2% yield)[3]. The causality behind this failure is twofold:

- **Steric Hindrance:** The bulky protecting groups at C4 sterically block the approach of the Michael acceptor.
- **Electronic Deactivation:** The inductive effect of the protected hydroxyl group alters the nucleophilicity of the kinetic enolate. Understanding this limitation is critical for drug development professionals; it dictates that alternative pre-functionalization or modern

asymmetric enamine catalysis must be employed to bypass these steric bottlenecks when building terpenoid scaffolds.

Synthetic Pathways Visualization



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Caption: Synthetic pathways utilizing 4-hydroxy-2-methylcyclohexanone as a core intermediate.

Quantitative Data Summary

The following table summarizes the key physicochemical properties and validated reaction metrics associated with this intermediate.

Parameter / Reaction	Value / Condition	Yield / Result	Reference
Molecular Weight	128.17 g/mol	N/A	[1]
Topological Polar Surface Area	37.3 Å ²	N/A	[1]
Pd-Catalyzed Reduction	10% Pd/C, H ₂ , Methanol, RT	72% Yield	[2]
Robinson Annulation (Direct)	Base catalysis, THP/Benzoate protected	~2% Yield (Poor)	[3]

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Diastereospecific Reduction

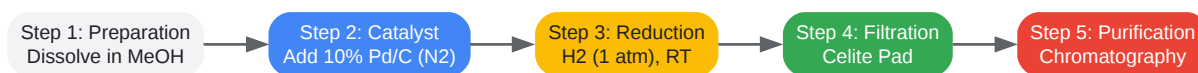
This protocol details the conversion of (4S,6S)-4-hydroxy-6-methylcyclohex-2-en-1-one to (2S,4R)-4-hydroxy-2-methylcyclohexanone[2].

Causality of Reagents: Methanol is selected as the solvent because its high polarity stabilizes the transition state and ensures complete dissolution of the enone. 10% Palladium on carbon (Pd/C) is chosen for its chemoselectivity; under 1 atmosphere of hydrogen, it reduces the conjugated alkene without over-reducing the C1 ketone to an alcohol.

Step-by-Step Methodology:

- Preparation:** In a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol of the cyclohexenone precursor in 20 mL of anhydrous methanol.
- Inert Atmosphere:** Purge the reaction vessel with Nitrogen (N₂) gas for 5 minutes to displace any ambient oxygen, preventing catalyst ignition.
- Catalyst Addition:** Carefully add 0.05 mmol (approx. 50 mg) of 10% Pd/C to the solution.

- Hydrogenation: Evacuate the flask and backfill with Hydrogen (H₂) gas via a balloon. Stir the suspension vigorously at room temperature (20-25°C) for 4 hours.
- Self-Validation Check: At the 3-hour mark, extract a 0.1 mL aliquot, filter it through a micro-pipette plug of Celite, and analyze via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active enone spot confirms reaction completion. If the starting material persists, recharge the H₂ balloon and stir for an additional hour.
- Filtration: Filter the crude reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with an additional 15 mL of methanol.
- Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue via flash column chromatography (silica gel) to afford the pure (2S,4R)-4-hydroxy-2-methylcyclohexanone (Expected yield: ~72%).



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Caption: Standard experimental workflow for the palladium-catalyzed reduction to the target ketone.

Protocol B: Mechanistic Workaround for Octalone Synthesis

Because direct Robinson annulation of 4-hydroxy-2-methylcyclohexanone fails due to steric hindrance^[3], researchers must utilize an indirect route to build the decalone framework.

Causality of Reagents: Instead of attempting a direct condensation on the hindered ketone, modern approaches first convert the ketone into a highly reactive, less sterically demanding enamine using pyrrolidine. The enamine then undergoes a smoother Michael addition with methyl vinyl ketone (MVK), followed by hydrolysis and intramolecular aldol condensation.

Step-by-Step Methodology:

- Enamine Formation: Reflux 4-hydroxy-2-methylcyclohexanone (protected at the hydroxyl group as a TBS ether to prevent side reactions) with 1.2 equivalents of pyrrolidine in toluene, utilizing a Dean-Stark trap to remove water.
- Michael Addition: Cool the solution to 0°C and add 1.1 equivalents of methyl vinyl ketone dropwise. Stir for 12 hours at room temperature.
- Hydrolysis & Cyclization: Add a buffer solution of acetic acid/sodium acetate and reflux for 4 hours to hydrolyze the enamine and drive the intramolecular aldol condensation.
- Validation: Analyze the crude product via ¹H NMR. The appearance of an enone alkene proton signal (typically around δ 5.8 ppm) confirms the successful closure of the octalone ring system.

References

- PubChem Compound Summary for CID 57460820 Source: National Center for Biotechnology Information (NIH) URL:[[Link](#)]

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